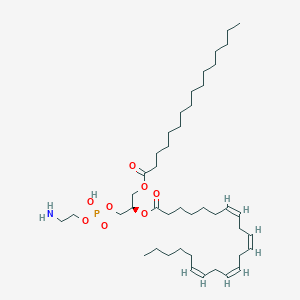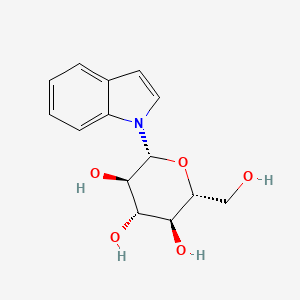
1-beta-D-Glucopyranosyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(beta-D-glucopyranosyl)indole is an N-glycosyl compound that is 1H-indole in which the hydrogen attached to the nitrogen has been replaced by a beta-D-glucosyl group. A (non-fluorescent) constituent of the death fluorescence compounds of C. elegans. SMID ID: iglu#1. It has a role as a Caenorhabditis elegans metabolite. It is a N-glycosyl compound and a member of indoles. It derives from a 1H-indole.
Applications De Recherche Scientifique
Isolation and Anti-inflammatory Activities of Rare N-Glycosides from Ginkgo Biloba
Two unique N-β-D-glucopyranosyl-1H-indole-3-acetic acid conjugates were isolated from Ginkgo biloba, identified as N-[2-(1-β-D-glucopyranosyl)-1H-indol-3-yl)acetyl]-L-glutamic acid and N-[2-(1-β-D-glucopyranosyl)-1H-indol-3-yl)acetyl]-L-aspartic acid. Their structures were clarified through HRMS and NMR data analysis. These compounds exhibited promising anti-inflammatory effects by reducing IL-6, iNOS, and COX-2 mRNA levels in LPS-stimulated murine macrophage cells, highlighting their potential in scientific research applications related to inflammation (Cheng et al., 2020).
Light-Regulated Indole Alkaloid in Psychotria Leiocarpa
N,beta-D-Glucopyranosyl vincosamide, a novel N-glycosylated monoterpenoid indole alkaloid, was discovered in the leaves and fruit pulp of Psychotria leiocarpa. This compound's presence varied with plant exposure to light and its developmental stage, suggesting a unique, light-regulated pathway of synthesis, making it a significant subject of study in plant biochemistry and the effects of environmental factors on plant metabolite production (Henriques et al., 2004).
Indole Glycoside from Raphanus Sativus Seeds
A new indole glycoside, β-d-glucopyranosyl 2-(methylthio)-1H-indole-3-carboxylate, named raphanuside A, along with several other compounds, was isolated from Raphanus sativus seeds. These compounds were explored for their inhibitory effects on IL-6 production in TNF-α stimulated MG-63 cells, contributing valuable information to the understanding of the anti-inflammatory properties of Raphanus sativus components (Jin et al., 2016).
Synthesis and Biological Activities of Indole Phytoalexins
The successful synthesis of 1-(β-D-glucopyranosyl)brassinin and related compounds, derived from indole phytoalexins, was reported. These synthesized compounds were evaluated for their antiproliferative and antimicrobial activities, providing insights into the potential therapeutic applications of these indole-derived nucleoside analogs (Kutschy et al., 2004).
Indole Alkaloids from Isatis Indigotica with Anti-inflammatory Effects
Research on Isatis indigotica roots led to the isolation of indole alkaloids with anti-inflammatory properties. These compounds, including indole-2-S-glycosides, demonstrated inhibitory effects on nitric oxide production in macrophages, offering potential pathways for the development of anti-inflammatory treatments (Yang et al., 2014).
Propriétés
Nom du produit |
1-beta-D-Glucopyranosyl-1H-indole |
|---|---|
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol |
InChI |
InChI=1S/C14H17NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-6,10-14,16-19H,7H2/t10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
HYLACZDFUVNNIQ-RKQHYHRCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



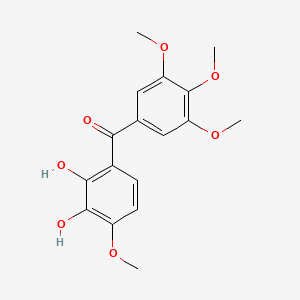
![(3S,4R)-3,4-dihydro-4-(2,3-dihydro-2-methyl-3-oxopyridazin-6-yl)oxy-3-hydroxy-6-(4-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B1245369.png)

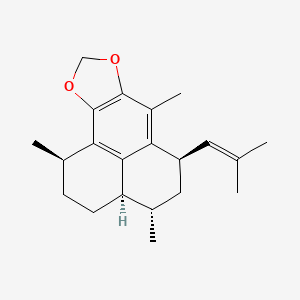
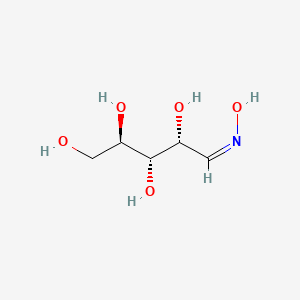
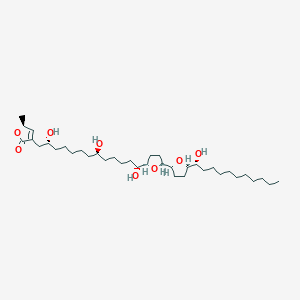

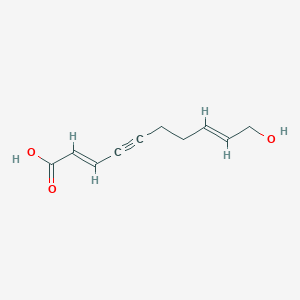


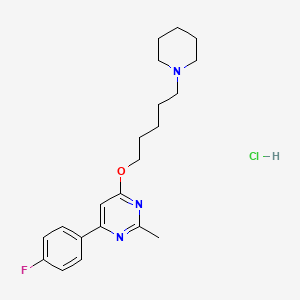
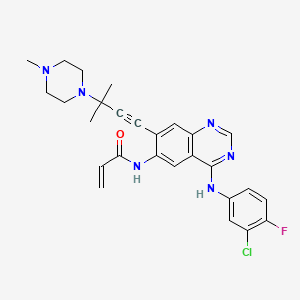
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
